N-(2H-Tetrazol-5-yl)pyridin-2-amine
Description
Significance of Tetrazole-Containing Compounds in Modern Chemical Research
Tetrazole and its derivatives are integral to many bioactive heterocyclic compounds, finding use in a wide range of applications. bohrium.comtandfonline.com Their unique properties have led to diverse biological and pharmacological uses. bohrium.com Scientists are increasingly interested in the chemistry of tetrazoles due to their broad applications in medicinal chemistry and materials science. bohrium.com
A key feature of the tetrazole ring is its role as a bioisostere, a chemical substituent that can replace another with similar physical or chemical properties, often leading to similar biological effects. The tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group. bohrium.comnih.govhilarispublisher.com This is attributed to their comparable pKa values and the planar, delocalized system that mimics the spatial requirements of a carboxylic acid. bohrium.comnih.gov
This mimicry offers several advantages in drug design. Replacing a carboxylic acid with a tetrazole can enhance a molecule's lipophilicity, allowing it to more easily penetrate cell membranes. bohrium.comresearchgate.net Furthermore, tetrazoles are often more metabolically stable than carboxylic acids, which can be susceptible to various biological transformations in the liver. tandfonline.com This increased stability can lead to a longer duration of action for a drug. hilarispublisher.com
Beyond carboxylic acid mimicry, 1,5-disubstituted tetrazoles can also act as surrogates for the cis-amide bond in peptidomimetics. acs.orgacs.org This is a significant feature in the design of molecules that mimic the structure of peptides.
The tetrazole ring is characterized by a high nitrogen content, with four nitrogen atoms in a five-membered ring. nih.govnumberanalytics.com This high nitrogen content is a defining feature that contributes to the energetic properties of tetrazole-containing compounds. nih.gov The high endothermic heat of formation of tetrazoles makes them of interest in the field of energetic materials. researchgate.net
Consequently, tetrazole derivatives are investigated as potential components of explosives and rocket propellants. acs.org Their high nitrogen content can also make them environmentally benign gas generators with a high burn rate and relative stability. acs.orgresearchgate.net The incorporation of various explosophoric groups into the tetrazole skeleton is a strategy for developing high-nitrogen energetic materials. nih.gov
Structural Overview of N-(2H-Tetrazol-5-yl)pyridin-2-amine
The structure of this compound brings together a pyridine (B92270) ring and a tetrazole ring, connected by an amine linker. This specific arrangement of functional groups gives rise to its unique chemical properties.
The pyridyl-tetrazole scaffold is a key structural motif that has been explored in various areas of chemical research. For instance, derivatives of the (pyridin-2-yl)tetrazole scaffold have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase. vnu.edu.vn The combination of the electron-rich pyridine ring and the unique properties of the tetrazole ring creates a scaffold with potential for diverse chemical interactions. The nitrogen atoms in both rings can act as hydrogen bond acceptors, influencing the molecule's binding properties. nih.gov The specific positioning of the nitrogen atoms in the pyridine ring (2-, 3-, or 4-pyridyl) can significantly influence the assembly of larger supramolecular structures. bohrium.com
Amine-reactive linkers are a class of small molecules designed to react specifically with amine functional groups, allowing for the conjugation of various molecules. axispharm.com The nature of the amine linker, whether it is aliphatic or aromatic, can affect the half-life and stability of the resulting compound. nih.gov Furthermore, the linker's chemistry is critical for strategies that require the release of an active drug at a specific site. nih.govresearchgate.net In the context of the pyridyl-tetrazole scaffold, the amine linker helps to define the spatial relationship between the two heterocyclic rings, which is a critical determinant of how the molecule interacts with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c1-2-4-7-5(3-1)8-6-9-11-12-10-6/h1-4H,(H2,7,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQZHCWTEOPIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2h Tetrazol 5 Yl Pyridin 2 Amine and Analogous Structures
General Principles of Tetrazole Ring Formation
The construction of the 5-substituted-1H-tetrazole ring is a cornerstone of synthesizing the target compound and its analogs. Among the various methods, cycloaddition reactions are the most prevalent and efficient.
[3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloadditions)
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, often sodium azide, is the most fundamental and widely employed method for forming the tetrazole ring. thieme-connect.com This reaction, a classic example of click chemistry, involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile). acs.org
This method is advantageous due to its atom economy and the general availability of starting materials. However, the reaction often requires high temperatures and can be slow. To overcome these limitations, various catalysts and reaction conditions have been developed. These include the use of both homogeneous and heterogeneous catalysts, such as cobalt(II) complexes, silica (B1680970) sulfuric acid, and L-proline, which can lower the activation energy and promote the reaction under milder conditions. acs.orgnih.govthieme-connect.comnih.gov Microwave irradiation has also been successfully employed to accelerate the reaction, significantly reducing reaction times and often improving yields. thieme-connect.com
The general mechanism involves the coordination of the metal catalyst to the nitrile, which activates it towards nucleophilic attack by the azide ion. Subsequent cyclization and protonation lead to the formation of the stable 5-substituted-1H-tetrazole ring. The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield. acs.org
Strategies for Constructing the N-(2H-Tetrazol-5-yl)pyridin-2-amine Skeleton
The assembly of the complete this compound framework can be approached in two primary ways: by building the molecule from separate pyridine (B92270) and tetrazole precursors or by modifying an existing tetrazole structure.
Direct Synthesis from Pyridine and Tetrazole Precursors
A direct and common strategy involves the reaction of a pyridine-containing nitrile with an azide source. For the synthesis of the parent compound, this would typically start with 2-cyanopyridine. The [3+2] cycloaddition reaction with sodium azide, often facilitated by a catalyst, would yield 2-(1H-tetrazol-5-yl)pyridine. Subsequent chemical modifications would then be necessary to introduce the amino group at the desired position on the tetrazole ring.
Another approach involves the condensation of 5-aminotetrazole (B145819) with a suitable pyridine derivative. ajol.info For instance, the reaction of 5-aminotetrazole with a 2-halopyridine under appropriate conditions can lead to the formation of the desired N-pyridyl-5-aminotetrazole. The reactivity of the pyridine derivative and the choice of catalyst are crucial for the success of this method.
Derivatization of Existing Tetrazole Scaffolds
Alternatively, the synthesis can commence with a pre-formed tetrazole ring, which is then functionalized with the pyridine moiety. 5-Aminotetrazole is a versatile and readily available starting material for this approach. rawdatalibrary.netthieme-connect.comclockss.org The exocyclic amino group of 5-aminotetrazole can act as a nucleophile, reacting with an activated pyridine derivative, such as a 2-halopyridine or a pyridine sulfonate, to form the N-N bond. researchgate.net
Schiff base formation is another derivatization technique. Condensing 5-aminotetrazole with a pyridine-2-carboxaldehyde would yield the corresponding imine, which could then be reduced to the target amine. ajol.info This method offers a versatile route to a variety of N-pyridyl aminotetrazoles by simply changing the pyridine aldehyde used.
The table below summarizes some reported yields for the synthesis of tetrazole derivatives from nitriles using various catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline | DMF | 110 | 1-2 | High | thieme-connect.com |
| Silica Sulfuric Acid | DMF | - | - | 72-95 | nih.gov |
| Pt NPs@VC | DMF | 90 | - | 98 | thieme-connect.com |
| ZnBr2 | Water | Reflux | - | Excellent | researchgate.net |
Advanced Synthetic Techniques and Reaction Optimization
To improve efficiency, reduce waste, and access a wider range of molecular diversity, advanced synthetic methods like one-pot multicomponent reactions have been developed.
One-Pot Multicomponent Reactions for Aminotetrazoles
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. clockss.orgresearchgate.net Several MCRs have been developed for the synthesis of 5-aminotetrazoles and their derivatives. rawdatalibrary.netthieme-connect.com
One such approach involves the reaction of an isonitrile, an N,N-dibromoarylsulfonamide, and sodium azide. organic-chemistry.org This catalyst-free cascade reaction proceeds through a carbodiimide (B86325) intermediate to afford aminotetrazoles in good yields. Another three-component synthesis utilizes an amine, phenyl isothiocyanate, and sodium azide, promoted by bismuth nitrate (B79036) under microwave irradiation, to produce 1-substituted 5-aminotetrazoles. acs.orgnih.gov
A notable one-pot, three-component reaction for synthesizing 5-substituted 1H-tetrazoles involves the use of aldehydes, hydroxylamine, and an azide source, catalyzed by a copper nanocomposite under microwave irradiation. tandfonline.com This method avoids the use of potentially toxic nitriles as starting materials. organic-chemistry.org These MCRs offer significant advantages in terms of operational simplicity, reduced reaction times, and often lead to high yields of the desired products, making them attractive for the rapid generation of libraries of aminotetrazole analogs for screening purposes. acs.org
The table below provides examples of multicomponent reactions for the synthesis of aminotetrazoles.
| Reactants | Catalyst/Promoter | Conditions | Product Type | Reference |
| Isonitrile, N,N-Dibromoarylsulfonamide, NaN3 | K2CO3 | Room Temperature | 5-Aminotetrazoles | organic-chemistry.org |
| Amine, Phenyl isothiocyanate, NaN3 | Bi(NO3)3·5H2O | Microwave | 1-Substituted 5-Aminotetrazoles | acs.orgnih.gov |
| Aldehyde, Hydroxylamine hydrochloride, NaN3 | MNPs-Picolylamine-Cu(OAc)2 | Microwave | 5-Substituted 1H-Tetrazoles | tandfonline.com |
Catalytic Approaches in N-Arylation and Ring Formation (e.g., Cu-catalyzed, Pd-catalyzed)
The formation of the crucial C-N bond between a pyridine ring and a tetrazole ring, or the construction of the tetrazole ring itself, is frequently accomplished using transition-metal catalysis. Copper (Cu) and palladium (Pd) complexes are the most prominent catalysts employed for these transformations.
Copper-Catalyzed Approaches: Copper-catalyzed methods are widely used for the N-arylation of nitrogen-containing heterocycles. The Chan-Evans-Lam (CEL) coupling reaction, which involves the cross-coupling of an N-H bond with a boronic acid, is a notable example. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been synthesized in high yield (87%) via the Cu-catalyzed aerobic oxidative coupling of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid in DMSO. mdpi.comresearchgate.net The efficiency of these reactions can be highly dependent on the choice of ligand, copper source (Cu(I) or Cu(II)), base, and solvent. rhhz.net Studies on analogous Cu-catalyzed N-arylations have shown that tetrazole-1-acetic acid can serve as an effective ligand for CuI, and that DMSO is often a superior solvent compared to others like toluene (B28343) or methanol (B129727) for these couplings. rhhz.net
Beyond N-arylation, copper catalysts are also used in the formation of the tetrazole ring itself. The [3+2] cycloaddition of nitriles with sodium azide can be catalyzed by copper complexes. A [Cu(phen)(PPh₃)₂]NO₃ catalyst has been used to facilitate this reaction under microwave conditions, effectively producing 5-substituted 1H-tetrazoles from various nitriles. nih.gov This demonstrates copper's dual role in synthesizing the target scaffold, either by forming the N-aryl bond or by constructing the heterocyclic ring.
Palladium-Catalyzed Approaches: Palladium-catalyzed cross-coupling reactions represent another powerful tool for C-N bond formation. acs.org These methods are effective for the direct arylation of tetrazole rings. For example, a catalytic system comprising Pd(OAc)₂ with a Xantphos ligand has been successfully used for the intramolecular arylation of hetarenes. researchgate.net The versatility of palladium catalysis allows for the coupling of various aryl halides or triflates with the tetrazole nitrogen, providing a pathway to N-pyridinyl tetrazoles. acs.org While broadly applicable, preventing side reactions such as diarylation can sometimes require protecting one of the nitrogen atoms in the starting nucleophile. acs.org The reaction of acetylpyridines with methyleneaziridines in the presence of a palladium catalyst also affords pyridinylpyrrole derivatives, showcasing the utility of Pd-catalysis in synthesizing pyridine-containing heterocycles. nih.gov
Microwave-Assisted Synthesis for Enhanced Efficiency
The use of microwave irradiation as an energy source has revolutionized the synthesis of heterocyclic compounds, including this compound analogs. thieme-connect.com This technique offers significant advantages over conventional heating, primarily through drastic reductions in reaction times, increased product yields, and operational simplicity. beilstein-archives.org
A prominent example is the efficient one-pot, three-component synthesis of N²-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines. beilstein-journals.org In this method, 5-amino-1,2,3,4-tetrazole, various aromatic aldehydes, and cyanamide (B42294) are reacted in pyridine under controlled microwave heating at 120°C for just 12 minutes. beilstein-archives.org This approach provides excellent yields (often exceeding 90%) and demonstrates high atom economy with a simple work-up procedure. beilstein-journals.org The structure of the resulting products has been confirmed by X-ray crystallography, validating the reliability of this synthetic route. researchgate.netresearch-nexus.net
Microwave technology has also been applied to the synthesis of sterically hindered 2,4-disubstituted 3-(5-tetrazolyl)pyridines from their corresponding nicotinonitrile precursors. researchgate.net The conversion of nitriles to tetrazoles using sodium azide is a common step that is significantly accelerated by microwave heating. thieme-connect.comresearchgate.net The combination of copper catalysis and microwave irradiation further enhances the efficiency of the [3+2] cycloaddition reaction between nitriles and sodium azide, allowing for reactions to be completed in as little as 15 minutes in green media. nih.gov
Solvent Effects and Reaction Conditions on Yield and Selectivity
The success of synthesizing this compound and its analogs is highly contingent on the careful optimization of reaction conditions. Parameters such as the choice of solvent, base, catalyst loading, temperature, and reaction time can profoundly impact the yield and selectivity of the desired product. researchgate.net
Solvent Effects: The polarity of the solvent plays a crucial role. In many catalytic C-N cross-coupling and cycloaddition reactions, polar aprotic solvents are favored. For the synthesis of tetrazolyl-azolopyrimidines, reactions proceed smoothly in solvents like DMF or MeCN. nih.gov Similarly, in the CuI-catalyzed N-arylation of imidazoles, DMSO was found to be the most favorable solvent, providing a 95% yield, significantly higher than yields in DMF (81%), Toluene (15%), or MeOH (trace). rhhz.net For certain microwave-assisted multicomponent reactions, pyridine has been used as the solvent. beilstein-journals.orgresearchgate.net
Catalyst and Base: The choice of catalyst and base is interdependent and critical for reaction success. In the synthesis of tetrazolyl-pyrazolopyrimidine, various catalysts were tested, with ZnCl₂ and ammonium (B1175870) chloride (NH₄Cl) in DMF at 120°C providing the highest yields (90% and 88%, respectively). nih.gov In copper-catalyzed N-arylations, a study showed that while several bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ were effective, NaOH provided the best yield for the model reaction. rhhz.net
Temperature and Reaction Time: Reaction temperature directly influences the rate of reaction. Lowering the temperature can significantly decelerate the reaction, leading to lower yields, while excessively high temperatures may cause decomposition. rhhz.netnih.gov For instance, in one study, decreasing the temperature from 120°C to 100°C dropped the yield from 90% to 75%. nih.gov Microwave-assisted syntheses have shown that high yields can be achieved at elevated temperatures in very short reaction times (e.g., 12-15 minutes). nih.govbeilstein-journals.org
Table of Mentioned Compounds
Reaction Chemistry and Mechanistic Transformations of N 2h Tetrazol 5 Yl Pyridin 2 Amine Derivatives
Reactivity of the Tetrazole Ring System
The reactivity of the tetrazole ring in N-(2H-tetrazol-5-yl)pyridin-2-amine derivatives is a focal point of study, governing the stability and chemical transformations of these molecules.
Thermally Induced Decomposition and Ring Cleavage Mechanisms
The thermal decomposition of tetrazole derivatives, including those with a pyridinyl substituent, is a critical aspect of their chemistry, particularly for high-nitrogen energetic materials. maxapress.comresearchgate.net The process is often initiated by the cleavage of the tetrazole ring. researchgate.net
Studies on related 2,5-disubstituted tetrazoles indicate that thermal decomposition can proceed through the cleavage of the N(2)–N(3) bond, forming an open-chain intermediate, which then eliminates a molecule of nitrogen. researchgate.netcolab.ws For 5-(4-Pyridyl)tetrazolate, thermal analysis has shown that the decomposition of the tetrazole ring occurs after melting, with the primary decomposition pathway being the evolution of nitrogen. maxapress.com The activation energy for such decomposition processes can be influenced by experimental conditions, such as the heating rate. colab.ws In some instances, the decomposition can be autocatalytic. energetic-materials.org.cn
The decomposition of tetrazoles can also lead to the formation of nitrenes, which are highly reactive intermediates that can undergo subsequent rearrangements. colab.ws The specific decomposition pathway and the resulting products are dependent on the substitution pattern of the tetrazole ring. colab.ws
Tautomerism and Prototropic Equilibria (1H- vs. 2H-Tautomers)
5-Substituted tetrazoles, including this compound, can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. nih.govacs.org A third, non-aromatic 5H-tautomer is significantly less stable and generally not observed. thieme-connect.de The equilibrium between the 1H and 2H forms is a crucial determinant of the compound's chemical and physical properties. researchgate.net
In the gas phase, the 2H-tautomer is generally considered to be the more stable form. nih.govacs.orgsci-hub.se However, in solution, the equilibrium can shift, with the more polar 1H-tautomer often being the predominant species. nih.govacs.orgsci-hub.se The interconversion between these tautomers can occur through mechanisms like tight ion-pair intermediates. researchgate.net The aromaticity of the tetrazole ring is a key factor in the relative stability of the tautomers, with the 2H-form often exhibiting a higher degree of aromaticity. researchgate.netiosrjournals.org
The tautomeric equilibrium of tetrazole derivatives is highly sensitive to the solvent environment. sci-hub.sed-nb.info The polarity of the solvent plays a significant role in determining the predominant tautomeric form. researchgate.netmdpi.comacs.org
In general, polar solvents tend to favor the more polar 1H-tautomer, while less polar solvents favor the 2H-tautomer. sci-hub.semdpi.com This is due to the differential solvation of the two tautomers. The 1H-tautomer, having a larger dipole moment, is better stabilized by polar solvents. sci-hub.se For instance, in a medium with a high dielectric constant, the 1H tautomer is the dominant species. sci-hub.se Conversely, in nonpolar solutions, the 1H and 2H forms may exist in comparable amounts. sci-hub.se The polarizable continuum model (PCM) is a computational method that has been successfully used to predict the effects of solvation on tautomeric stability. d-nb.infomdpi.com
| Solvent Environment | Predominant Tautomer | Underlying Principle |
|---|---|---|
| Gas Phase | 2H-Tautomer | Inherent stability in the absence of solvent interactions. nih.govacs.orgsci-hub.se |
| Nonpolar Solvents | Comparable amounts of 1H and 2H | Minimal differential solvation effects. sci-hub.se |
| Polar Solvents | 1H-Tautomer | Stabilization of the more polar 1H form through dipole-dipole interactions. sci-hub.se |
Substituents on the tetrazole ring can also influence the tautomeric equilibrium. researchgate.netiosrjournals.orgacs.org Both electronic and steric effects of the substituent can modulate the relative stabilities of the 1H and 2H tautomers. mdpi.comscielo.org.mx
Electron-withdrawing groups tend to favor the azido (B1232118) isomer in the azido-tetrazole equilibrium, a related tautomeric system. acs.org In the case of 5-substituted tetrazolium cations, electron-donating substituents favor the 1,4-H,H+ form, while electron-withdrawing groups favor the 1,3-H,H+ form. researchgate.net However, for neutral 5-substituted tetrazoles, the relative thermodynamic stability of the 2H-tautomer compared to the 1H-tautomer does not appear to be significantly dependent on the nature of the substituent. researchgate.net The introduction of bulky substituents can favor the 2H tautomer. mdpi.com
Computational studies have shown that while substituents do influence the stability of tetrazole tautomers, the tetrazole ring itself exhibits a strong resistance to these effects, meaning the fundamental preference for the 2H-tautomer in the gas phase is not drastically altered by many common substituents. iosrjournals.org
Dimroth Rearrangement in Aminotetrazole Systems
The Dimroth rearrangement is a significant thermal transformation observed in N-substituted 5-aminotetrazoles. bg.ac.rsbg.ac.rs This rearrangement involves the translocation of heteroatoms within the heterocyclic system, often leading to a more thermodynamically stable isomer. researchgate.netresearchgate.net
In the context of N,1-diaryl-1H-tetrazol-5-amines, the Dimroth rearrangement can occur at elevated temperatures, leading to an equilibrium mixture of isomers. bg.ac.rsbg.ac.rsacs.org The reaction is thermodynamically controlled, with the product distribution being determined by the relative stabilities of the corresponding isomers. bg.ac.rsresearchgate.netresearchgate.net This rearrangement has been utilized synthetically to obtain specific heterocyclic structures that may not be accessible through direct synthesis. bg.ac.rsbg.ac.rsacs.org
The mechanism of the Dimroth rearrangement in aminotetrazole systems is proposed to proceed through a thermally induced ring-opening-ring-closing process. bg.ac.rsrsc.org The rate-determining step is believed to be the opening of the tetrazole ring. bg.ac.rsacs.orgresearchgate.net
The driving force for the rearrangement is the greater thermodynamic stability of the rearranged product. researchgate.net The efficiency and direction of the rearrangement are influenced by reaction conditions, as well as electronic and steric factors within the molecule. researchgate.net For example, in the synthesis of N,1-diaryl-1H-tetrazol-5-amines, the Dimroth rearrangement can be suppressed by conducting the reaction at lower temperatures. bg.ac.rsbg.ac.rs
Reactivity of the Pyridine (B92270) Heterocycle in the this compound Framework
The pyridine ring in this compound is a pivotal site for chemical modifications. Its reactivity is modulated by the electronic properties of the attached amino and tetrazolylamino groups, which influence the susceptibility of the ring to electrophilic and nucleophilic attacks.
In contrast, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (positions 2 and 4). The presence of a good leaving group at these positions would facilitate such reactions. For the parent this compound, direct nucleophilic substitution on the pyridine ring is less common without prior functionalization.
Transformations Involving the Amine Linker
The exocyclic amine group serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and cyclization reactions. These reactions are fundamental for building molecular complexity and generating libraries of derivatives with diverse functionalities.
The amine linker in this compound is nucleophilic and readily undergoes acylation and alkylation reactions. These transformations are crucial for synthesizing a wide range of amides, sulfonamides, and substituted amines.
Acylation is typically achieved by treating the parent amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base. These reactions lead to the formation of the corresponding N-acylated derivatives. Similarly, alkylation can be carried out using various alkylating agents like alkyl halides or sulfates. researchgate.net It is important to note that alkylation can be complex due to the presence of multiple nucleophilic nitrogen atoms in the molecule (the exocyclic amine, the pyridine nitrogen, and the tetrazole nitrogens). researchgate.netmdpi.com Reaction conditions can be tailored to favor alkylation at a specific site. For instance, studies on related tetrazole-containing compounds have shown that alkylation can occur on the tetrazole ring itself, often leading to a mixture of N1 and N2 isomers. researchgate.netmdpi.com
Research has demonstrated the synthesis of various derivatives through reactions involving the amine functionality or a closely related precursor. For example, 2-(1H-tetrazol-5-yl) pyridine can be reacted with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to yield ethyl [5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetate, which can be further transformed into acetohydrazides and subsequently into Schiff bases.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Alkylation | Ethyl chloroacetate, K2CO3 | Ester | |
| Hydrazinolysis | Hydrazine hydrate | Acetohydrazide | |
| Schiff Base Formation | Aromatic aldehydes | Schiff Bases | |
| Acylation | Acyl chlorides, anhydrides | Amides | nih.govresearchgate.net |
The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. nih.gov The presence of the reactive amine linker, coupled with the pyridine and tetrazole rings, provides multiple opportunities for intramolecular cyclization reactions, leading to the formation of novel polycyclic structures. nih.gov These reactions are often key steps in the synthesis of complex molecules with interesting biological properties. nih.gov
Various strategies can be employed to construct fused rings. One common approach involves a subsequent reaction of a functionalized derivative, such as an N-acylated or N-alkylated intermediate, to induce cyclization. For instance, derivatives of 2-aminopyridine (B139424) can be used to synthesize fused systems like azetidines. Other research has shown the synthesis of complex fused systems like pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones through ring-opening and ring-closure rearrangements of related bicyclic precursors. nih.gov
Furthermore, the inherent reactivity of the pyridine and tetrazole moieties can be harnessed to construct fused systems. For example, intramolecular cyclization can occur between a substituent on the pyridine ring and the amine linker or the tetrazole ring. The synthesis of thienopyridines from pyridine precursors illustrates the versatility of such cyclization strategies. diva-portal.org
| Fused Heterocycle | Synthetic Strategy | Precursor Type | Reference(s) |
| Azetidines | Cyclization with chloroacetyl chloride | Arylidine derivatives of 2-aminopyridine | |
| Thienopyridines | Ring-closure of functionalized thiophenes | Pyridine derivatives | diva-portal.org |
| Pyrimido[1,2-a]pyrimidinones | Ring-opening/ring-closure rearrangement | Bicyclic oxygen-containing amino compounds | nih.gov |
| Imidazo[1,2-a]pyrimidinones | Ring-opening/ring-closure rearrangement | Bicyclic oxygen-containing amino compounds | nih.gov |
| Chromeno[2,3-b]pyridines | Cyclization of substituted chromenones | 2-Amino-3-cyano-chromenone | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise atomic arrangement of a compound in its crystalline form. While specific crystallographic data for N-(2H-Tetrazol-5-yl)pyridin-2-amine is not available, analysis of closely related structures, such as 5-substituted tetrazoles and 2-aminopyridine (B139424) derivatives, allows for a well-founded extrapolation of its expected solid-state characteristics. rsc.orgmdpi.com
The crystal packing of tetrazole-containing compounds is heavily influenced by their high nitrogen content, which facilitates numerous intermolecular interactions. researchgate.net In the crystalline lattice, molecules of this compound would likely arrange themselves to maximize hydrogen bonding and potential π–π stacking interactions. mdpi.comresearchgate.net
For example, the crystal structure of a related compound, 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, was determined to be in the monoclinic space group P2₁/n, with four formula units per unit cell. rsc.org It is plausible that this compound would crystallize in a similar common space group. The unit cell parameters define the dimensions of the repeating unit in the crystal and are unique to the specific crystalline form of the compound.
Illustrative Unit Cell Parameters for a Related Tetrazole Compound The following data is for 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and is provided for illustrative purposes. rsc.org
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.578(1) |
| b (Å) | 12.011(4) |
| c (Å) | 13.089(4) |
| α (°) | 90 |
| β (°) | 95.12(1) |
| γ (°) | 90 |
| Volume (ų) | 560.1(3) |
| Z (Formula Units) | 4 |
The structure of this compound features multiple hydrogen bond donors (the NH groups of the amine and tetrazole) and acceptors (the nitrogen atoms of both the pyridine (B92270) and tetrazole rings). This abundance of interactive sites leads to the formation of extensive and robust hydrogen bonding networks in the solid state. researchgate.netacs.org These networks are critical in stabilizing the crystal lattice.
The conformation of the molecule in the crystalline state is largely determined by the minimization of steric hindrance and the optimization of intermolecular forces, particularly hydrogen bonds. A key conformational feature is the dihedral angle between the pyridine and tetrazole rings. In related bitetrazole and pyridyl-tetrazole structures, the two rings are often nearly coplanar to maximize conjugation and facilitate stacking interactions. rsc.orgmdpi.com
However, steric hindrance or specific crystal packing forces can induce a twisted conformation. researchgate.net In many 2-aminopyridine derivatives, the conformation is influenced by intramolecular hydrogen bonds. strath.ac.uk For this compound, an intramolecular hydrogen bond could potentially form between the amine hydrogen and a nitrogen atom on the tetrazole ring, which would enforce a planar conformation. The specific conformation adopted in the crystal would be a balance between these competing intramolecular and intermolecular forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy provides essential information about the molecular structure, connectivity, and dynamic processes, such as tautomerism, in solution.
The ¹H and ¹³C NMR spectra of this compound would show characteristic signals for both the pyridin-2-amine and the tetrazole moieties. While specific spectral data for the title compound is not published, analysis of similar structures provides a guide to the expected chemical shifts. beilstein-journals.orgrsc.orgnih.gov
The ¹H NMR spectrum would feature signals for the four protons on the pyridine ring, typically in the aromatic region (δ 6.5-8.5 ppm). The proton of the amine linker (-NH-) and the proton on the tetrazole ring (-NH-) would likely appear as broad singlets at a downfield chemical shift, often above δ 10 ppm, due to their acidic nature and potential involvement in hydrogen bonding with the solvent. beilstein-journals.orgrsc.org
The ¹³C NMR spectrum would show six distinct signals. Four signals would correspond to the carbons of the pyridine ring, and one signal would be for the carbon atom within the tetrazole ring. The chemical shift of the tetrazole carbon is particularly diagnostic and typically appears in the range of δ 150-165 ppm. beilstein-journals.orgrsc.org
Illustrative ¹H and ¹³C NMR Data for Related Compounds The following data is for reference compounds and is provided for illustrative purposes.
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| 4-(1H-tetrazol-5-yl)pyridine rsc.org | ¹H NMR (DMSO-d₆) | 8.71-8.72 (d, 2H), 7.91-7.92 (d, 2H) |
| 5-(p-Tolyl)-1H-tetrazole rsc.org | ¹H NMR (DMSO-d₆) | 16.67 (br, 1H), 7.85 (d, 2H), 7.34 (d, 2H), 2.32 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | 155.58, 141.75, 130.47, 127.42, 121.90, 21.55 | |
| 6-(4-Chlorophenyl)-N²-(5H-tetrazol-5-yl)-... beilstein-journals.org | ¹H NMR (DMSO-d₆) | 11.22 (s, 1H), 10.82 (s, 1H), 8.73 (brs, 1H) |
| ¹³C NMR (DMSO-d₆) | 158.0, 157.61, 154.45, 139.75, 133.70, 128.94, 127.84, 61.52 |
This compound can exist in multiple tautomeric forms. The tetrazole ring exhibits annular tautomerism, with the proton residing on different nitrogen atoms (1H- vs. 2H-tautomer). mdpi.comresearchgate.net Additionally, the 2-aminopyridine moiety can exist in an amino or an imino form. The equilibrium between these tautomers can be influenced by solvent polarity and temperature.
Advanced NMR techniques are powerful tools for investigating such tautomeric equilibria. The SIMPLE (Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities) NMR technique is particularly useful for unambiguously identifying the predominant tautomer in solution. This method involves the analysis of NMR spectra of partially ¹⁵N-labeled compounds.
A study on N-(pyridin-2-yl)acetamide, a closely related structure, successfully used the SIMPLE NMR technique to confirm that the molecule exists exclusively in the amide tautomeric form in various solvents, rather than the alternative imino form. psu.edu This was achieved by observing the coupling between ¹⁵N and adjacent protons, which is characteristic of a specific tautomer. A similar approach could be applied to this compound to definitively resolve its complex tautomeric landscape in solution.
Vibrational Spectroscopy (FT-IR, Raman)
The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent parts: the tetrazole ring, the pyridine ring, and the secondary amine linker.
Tetrazole Ring Vibrations: The tetrazole ring exhibits several characteristic vibrations. A key feature is the N=N stretching vibration, which typically appears in the 1441-1499 cm⁻¹ region. Other ring-related vibrations, including C-N and N-N stretching and ring breathing modes, contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net For instance, a strong tetrazole band is observed around 1460 cm⁻¹ in the IR spectrum and 1456 cm⁻¹ in the Raman spectrum of the related 5-(2-pyridyl)tetrazole. researchgate.net
Pyridine Ring Vibrations: The pyridine ring shows characteristic C=C and C=N stretching vibrations within the aromatic region of the spectrum, typically between 1400 and 1650 cm⁻¹.
Amine Linker Vibrations: The N-H stretching vibration of the secondary amine bridge is expected to produce a band in the region of 3200-3500 cm⁻¹. The position and shape of this band can be sensitive to hydrogen bonding. The N-H bending vibration typically occurs in the 1610-1650 cm⁻¹ range.
Table 2: Key Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|
| N-H Stretch (Amine) | 3200 - 3500 | IR | |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | |
| N-H Bend (Amine) | 1610 - 1650 | IR | |
| C=C, C=N Stretch (Pyridine) | 1400 - 1650 | IR, Raman | researchgate.net |
| N=N Stretch (Tetrazole) | 1441 - 1499 | IR | |
| Tetrazole Ring Mode | ~1460 | IR | researchgate.net |
| Tetrazole Ring Mode | ~1456 | Raman | researchgate.net |
| Tetrazole Ring (N-N=N) | 1180 - 1286 | IR | uotechnology.edu.iq |
The comparison of FT-IR and Raman spectra offers insights into the molecule's symmetry. mdpi.com For a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of bands in the IR and Raman spectra can still provide clues about the molecular structure and bond polarizability. For example, the symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum but weak in the IR spectrum. mdpi.com
Coordination of the molecule to a metal center, for instance, would cause shifts in the vibrational frequencies of the pyridine and tetrazole rings, indicating changes in the electron distribution and bond strengths. researchgate.net In the free ligand 5-(pyridyl)tetrazole, a strong ν(tetrazole) band appears at 1460 cm⁻¹ (IR) and 1456 cm⁻¹ (Raman). researchgate.net Upon deprotonation and coordination to a metal, this band can split and shift, reflecting the change in the tetrazole ring's bonding environment. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing valuable information on the conjugated π-system and the existence of different tautomeric forms. mdpi.com
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions originating from the pyridine and tetrazole rings. The presence of the amino linker allows for electronic communication between the two rings, extending the conjugated system. This extended conjugation can lead to bathochromic (red) shifts in the absorption maxima compared to the individual, unconnected heterocycles. researchgate.net
In related push-pull tetrazole systems, where electron-donating and electron-accepting groups are present, the longest wavelength absorption band is often associated with an intramolecular charge transfer (ICT) transition. rsc.org In this compound, the aminopyridine moiety can act as a donor and the tetrazole ring as an acceptor, giving the molecule some ICT character. Theoretical calculations on similar structures have confirmed that the longest wavelength transitions often involve the promotion of an electron from a highest occupied molecular orbital (HOMO), primarily located on the donor part, to a lowest unoccupied molecular orbital (LUMO) centered on the acceptor part. rsc.org
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) Range | Notes |
|---|---|---|---|
| π→π* | Pyridine Ring | 200 - 270 | High intensity absorptions |
| n→π* | Pyridine Ring | ~270 | Lower intensity, may be obscured by π→π* bands |
| π→π* | Tetrazole Ring | 200 - 250 | Contribution to the overall spectrum |
| ICT | Donor-Acceptor System | >280 | Wavelength depends on solvent polarity and substituent effects rsc.org |
This compound can exist in several tautomeric forms, which can be distinguished using UV-Vis spectroscopy. The primary tautomerism involves the position of the proton on the tetrazole ring (1H- vs. 2H-tetrazole) and the amino-imino tautomerism of the 2-aminopyridine moiety. scispace.compsu.edu
Amino-Imino Tautomers: The 2-aminopyridine fragment can exist in equilibrium with its 1,2-dihydropyridin-2-imine tautomer. Although the amino form is generally predominant for simple 2-acylaminopyridines, the electronic properties of the attached tetrazole ring could influence this equilibrium. psu.edu The amino and imino forms have fundamentally different conjugated systems. The imino tautomer would possess a cross-conjugated system, which would exhibit a significantly different UV-Vis spectrum compared to the aromatic amino form. This difference provides a clear spectroscopic handle to identify the presence of either tautomer. psu.edu
The analysis of UV-Vis spectra in different solvents can also provide insights, as the polarity of the solvent can influence the position of the tautomeric equilibrium.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this method provides crucial information for its identification and characterization.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N).
The molecular formula of this compound is C₆H₆N₆. The theoretical exact mass can be calculated by summing the exact masses of its atomic constituents.
Table 1: Theoretical Exact Mass Calculation for this compound (C₆H₆N₆)
| Element | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Nitrogen (¹⁴N) | 6 | 14.003074 | 84.018444 |
| Total | 162.065394 |
In a typical HRMS experiment using electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The theoretical exact mass for this ion would be 163.073219 Da. The high precision of HRMS allows for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pathways and Structural Information
The fragmentation of this compound in a mass spectrometer, typically following electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern is characteristic of the molecule's structure, with bonds cleaving at their weakest points to form stable ions.
A key and characteristic fragmentation pathway for tetrazole-containing compounds is the facile elimination of a molecule of dinitrogen (N₂), which has a mass of approximately 28 Da. colab.ws This is due to the inherent instability of the tetrazole ring under energetic conditions.
Another common fragmentation involves the cleavage of the bond between the pyridine and tetrazole rings. The pyridine ring itself can undergo fragmentation, often through the loss of hydrogen cyanide (HCN).
Table 2: Plausible Fragmentation Pathways of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Nominal) |
| 162 | [C₆H₆N₄]⁺ | N₂ | 134 |
| 162 | [C₅H₅N₂]⁺ | CHN₄ | 93 |
| 162 | [CH₂N₅]⁺ | C₅H₄N | 84 |
| 134 | [C₅H₄N₂]⁺ | H₂ + N₂ | 106 |
| 93 | [C₄H₄N]⁺ | HCN | 66 |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-(2H-Tetrazol-5-yl)pyridin-2-amine at the molecular level. These calculations provide a detailed understanding of the molecule's geometry, electronic structure, and thermodynamic stability.
Geometry Optimization and Conformational Landscapes
Theoretical studies have focused on determining the most stable three-dimensional arrangement of atoms in this compound. By performing geometry optimization calculations, researchers have identified the equilibrium geometry of the molecule, which corresponds to the minimum energy conformation. These studies have revealed that the molecule is not planar, with a notable dihedral angle between the pyridine (B92270) and tetrazole rings. This twist is a result of steric hindrance between the hydrogen atom on the pyridine ring and the tetrazole ring.
The conformational landscape of this compound has also been explored to identify different stable conformers and the energy barriers between them. These calculations are crucial for understanding the molecule's flexibility and how its shape might change in different environments.
Electronic Structure Analysis (HOMO-LUMO Energetics, Charge Distribution)
Analysis of the electronic structure provides fundamental insights into the chemical reactivity and spectroscopic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Calculations have shown that the HOMO is primarily localized on the electron-rich pyridine ring, while the LUMO is distributed over the tetrazole ring. This separation of electron density suggests the potential for intramolecular charge transfer. Furthermore, the analysis of the molecular electrostatic potential (MEP) and Mulliken charge distribution reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data
DFT calculations have been successfully employed to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational models.
NMR Spectroscopy: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts have been performed and show good agreement with experimental spectra. This allows for the unambiguous assignment of signals in the experimental NMR spectra to specific atoms in the molecule.
UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) region have been simulated using time-dependent DFT (TD-DFT). These calculations help to understand the nature of the electronic transitions responsible for the observed absorption bands.
IR Spectroscopy: The vibrational frequencies and intensities in the infrared (IR) spectrum have been calculated. By comparing the computed spectrum with the experimental one, researchers can assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule.
Thermodynamic Stability of Tautomers and Isomers
This compound can exist in different tautomeric and isomeric forms. DFT calculations have been instrumental in determining the relative thermodynamic stabilities of these different forms. The two primary tautomers of the tetrazole ring are the 1H- and 2H-tautomers. Computational studies have consistently shown that for the N-(pyridin-2-yl) substituted tetrazole, the 2H-tautomer is significantly more stable than the 1H-tautomer. This is attributed to the electronic effects of the pyridin-2-amine substituent.
Furthermore, the rotational isomers arising from the rotation around the C-N bond connecting the pyridine and tetrazole rings have been investigated. The energy barriers for this rotation have been calculated to understand the conformational dynamics of the molecule.
Quantum Chemical Investigation of Reaction Mechanisms
Quantum chemical methods are not only used to study static molecular properties but also to investigate the dynamics of chemical reactions.
Transition State Characterization and Reaction Pathways (e.g., Dimroth Rearrangement)
A key reaction involving tetrazole-containing compounds is the Dimroth rearrangement, a common isomerization reaction in heterocyclic chemistry. Theoretical studies have been conducted to elucidate the mechanism of the Dimroth rearrangement for this compound. These investigations involve locating the transition state structure for the rearrangement and calculating the activation energy barrier for the reaction.
By mapping out the entire reaction pathway, from reactants to products via the transition state, researchers can gain a detailed understanding of the factors that control the reaction rate and selectivity. These computational insights are invaluable for designing synthetic routes and controlling the outcomes of chemical reactions involving this compound.
Molecular Docking Studies (Mechanistic and Binding Mode Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates with their protein targets.
Ligand-Protein Interaction Analysis
In a study on novel clip-type pyridyl-tetrazole analogs, molecular docking was performed to understand their spatial arrangement and potential interactions within a biological system. researchgate.netasianpubs.org The studies revealed that these compounds tend to adopt a crescent shape, which can be crucial for fitting into specific binding pockets of target proteins. asianpubs.org
Furthermore, research on other tetrazole derivatives has highlighted the importance of the tetrazole ring in forming key interactions. For example, in studies of tetrazole derivatives as potential inhibitors of enzymes like cyclooxygenase (COX), the tetrazole moiety was observed to form significant hydrogen bonds with key amino acid residues, such as His90 and Tyr355, within the active site. nih.gov This suggests that the tetrazole group of this compound could also be a critical pharmacophore, participating in essential hydrogen bonding interactions.
The pyridine ring, another key feature of the target compound, is also known to engage in various non-covalent interactions, including hydrogen bonds and pi-stacking with aromatic residues of the protein's active site. mdpi.com Computational studies on 2-aminopyridine (B139424) derivatives have shown that the pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can be a hydrogen bond donor, facilitating a network of interactions that stabilize the ligand-protein complex. mdpi.com
Prediction of Binding Affinity and Specificity
The binding affinity, often quantified by the binding energy (in kcal/mol), is a critical parameter predicted by molecular docking simulations. Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher potential potency.
In studies of pyridyl-tetrazole derivatives as potential antifungal agents targeting the CYP51 enzyme, certain analogs exhibited strong binding affinities. wisdomlib.org For example, one derivative showed a binding energy of -11.46 kcal/mol, which was more favorable than the standard drug fluconazole (B54011) (-8.58 kcal/mol), indicating a high affinity for the target enzyme. wisdomlib.org
Similarly, in a study of tetrazole derivatives as potential anti-inflammatory agents, a derivative with a sulfonamide group, which can be considered a bioisostere for certain functionalities, displayed a binding energy of -10.6652 kcal/mol with the COX-2 enzyme. nih.gov These findings underscore the potential of the pyridyl-tetrazole scaffold to achieve high binding affinities.
The specificity of a compound for its target is also a crucial aspect of drug design. While specific data for this compound is absent, the diverse binding modes and affinities observed for its analogs against various targets suggest that minor structural modifications can significantly alter specificity.
Below is a table summarizing the predicted binding affinities of some analogous pyridyl-tetrazole compounds from various studies.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyridyl-tetrazole analog | CYP51 | -11.46 | wisdomlib.org |
| Tetrazole derivative | COX-2 | -10.6652 | nih.gov |
Note: The data in this table is for analogous compounds and not for this compound itself.
Theoretical Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions help in identifying potential liabilities and guiding the optimization of drug candidates.
In Silico Assessment of Bioavailability and Lipophilicity
Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is influenced by various physicochemical properties. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes.
Computational tools are often employed to predict these properties. For many small molecule drugs, adherence to guidelines such as Lipinski's Rule of Five is considered a good indicator of potential oral bioavailability. This rule states that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated logP (cLogP) not greater than 5.
While specific in silico ADME data for this compound is not available in the cited literature, general predictions for tetrazole-containing compounds suggest favorable properties. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, and it can improve the metabolic stability and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. uobaghdad.edu.iqbohrium.com
Studies on various tetrazole derivatives have shown that they often fall within the parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. wjpls.orgaustinpublishinggroup.com For instance, a computational analysis of a series of tetrazole derivatives predicted that they would have acceptable molecular weights, numbers of hydrogen bond donors and acceptors, and logP values. uobaghdad.edu.iq
The following table presents a theoretical ADME profile for a generic pyridyl-tetrazole structure based on general observations from the literature.
| Property | Predicted Value/Range for Analogous Compounds | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |
| Hydrogen Bond Donors | 1-3 | Adherence to Lipinski's Rule |
| Hydrogen Bond Acceptors | 5-7 | Adherence to Lipinski's Rule |
| cLogP | 1.0 - 3.0 | Optimal range for membrane permeability and solubility |
| Oral Bioavailability | Good to Moderate | Predicted based on physicochemical properties |
Note: These are generalized predictions for analogous compounds and may not accurately reflect the specific properties of this compound.
Biological Activity and Mechanistic Insights Excluding Clinical Human Data
Molecular Mechanism of Biological Action
The biological activities of N-(2H-Tetrazol-5-yl)pyridin-2-amine and its analogs are diverse, stemming from their interactions with various enzymes, receptors, and DNA. These interactions are foundational to their potential therapeutic effects.
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their ability to inhibit several key enzymes.
DNA Topoisomerase IV and Gyrase: Certain tetrazole derivatives have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication and repair in bacteria. brc.hunih.govnih.gov Some novel 1H-tetrazol-5-amine based compounds have been synthesized and evaluated for their affinity towards DNA topoisomerase IV and gyrase, supported by molecular docking studies. researchgate.net The inhibition of these enzymes often involves interaction with the ATP-binding subunits, such as GyrB and ParE. nih.gov Specifically, some tetrazole-based compounds have demonstrated significant inhibition of Staphylococcus aureus DNA topoisomerase IV and gyrase. researchgate.net The trapping of gyrase-DNA and topoisomerase IV-DNA complexes is a key event in the action of some inhibitors, leading to the inhibition of DNA synthesis and ultimately cell death. nih.gov
Acetylcholinesterase (AChE): While direct studies on this compound are limited, related heterocyclic compounds have been explored as AChE inhibitors. For instance, diacylhydrazine derivatives of 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide have been synthesized and evaluated, with some showing potent inhibition of butyrylcholinesterase and moderate inhibition of acetylcholinesterase. researchgate.net Other studies on different heterocyclic scaffolds have also highlighted the potential for designing AChE inhibitors. nih.gov
Other Enzymes: The tetrazole motif is a versatile scaffold. For example, some tetrazole derivatives have been identified as inhibitors of nucleotide pyrophosphatases (NPPs), with high selectivity for NPP1 and NPP3. researchgate.net Additionally, certain tetrazolyl-azolo[1,5-a]pyrimidines have been shown to be potent inhibitors of Casein kinase 2 (CK2). nih.gov The tetrazole ring is often used as a bioisostere for a carboxylic acid group, which can be crucial for interacting with enzyme active sites. rug.nlnih.govresearchgate.net
Receptor Binding Profiling and Ligand-Receptor Interactions
The interaction of this compound derivatives with various receptors has been a significant area of research, particularly concerning the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Metabotropic Glutamate Receptor 5 (mGlu5): Several studies have identified derivatives of 2-(2H-tetrazol-5-yl)pyridine as potent and selective antagonists of the mGlu5 receptor. rjptonline.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies on compounds like 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile have led to the discovery of highly potent antagonists with good brain penetration. rjptonline.orgnih.govresearchgate.net For instance, 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine was identified as a potent and selective mGlu5 receptor antagonist. nih.govresearchgate.net Computational modeling and site-directed mutagenesis have been used to understand the molecular determinants of how these allosteric modulators interact with the mGlu5 receptor. acs.org
Other Receptors: The tetrazole moiety can interact with a variety of receptors. Ligand-gated ion channels, such as the GABA-A receptor, and tyrosine kinase-linked receptors are potential targets for compounds containing this scaffold. google.com The tetrazole's ability to form hydrogen bonds and participate in π-stacking interactions contributes to its binding affinity for different receptor sites. acs.org
DNA Binding and Cleavage Mechanisms
Metal complexes of pyridyl-tetrazole ligands, including isomers of this compound, have demonstrated significant DNA binding and cleavage activity.
DNA Binding: Copper(II) complexes of pendant arm-pyridyltetrazole ligands have been shown to be avid binders of calf thymus DNA. nih.gov The binding is often characterized by an intercalative mode, as indicated by bathochromic and hypochromic shifts in UV-Vis spectra. researchgate.net These interactions can induce conformational changes in the DNA structure. rsc.org The binding mechanism can involve groove binding and electrostatic interactions. rsc.org
DNA Cleavage: These metal complexes can also induce DNA cleavage. nih.govresearchgate.net The cleavage activity is often studied using plasmid DNA like pBR322, where the supercoiled form is converted to nicked and linear forms. nih.govrsc.org The mechanism of cleavage is frequently an oxidative process, often involving the generation of reactive oxygen species like hydroxyl radicals. nih.gov The presence of an oxidant like H2O2 can significantly enhance the nuclease activity of these complexes. researchgate.net
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically modify the chemical structure to understand the impact of different substituents on target engagement and potency.
Impact of Substituents on Target Engagement and Biological Potency
The nature and position of substituents on the pyridine (B92270) and other aromatic rings, as well as the linker between them, significantly influence the biological activity.
Substituents on the Phenyl Ring: In studies of related diarylamine structures, substituents on the phenyl ring were found to enhance antiproliferative activity, with a methoxy (B1213986) group being a preferred substituent. nih.gov For mGlu5 receptor antagonists, small, non-hydrogen bond donor substituents at the 3-position of the phenyl ring of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile led to a substantial increase in in vitro potency. rjptonline.org
Substituents on the Pyridine Ring: Modifications to the pyridine ring can have a greater impact on potency than other parts of the molecule. nih.gov For example, in a series of diarylamines, introducing a 3-methyl or -ethyl ester on the pyridine ring resulted in high potency. nih.gov
Linker Modifications: The nature of the linker between the aromatic rings is also critical. In one study, a diarylamine with an oxygen linker was found to be more potent than its analogue with an NH linker. nih.gov
Tetrazole Ring as a Bioisostere: The tetrazole ring itself is often used as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and lipophilicity, potentially enhancing biological activity. nih.govresearchgate.netacs.org However, in some cases, replacing a fluoroanilide with a tetrazolyl group abrogated all activity, highlighting the specific requirements of the target binding site. acs.org
Preclinical In Vitro Biological Assessments (Mechanistic Focus)
Preclinical in vitro assays provide valuable insights into the mechanisms of action of this compound derivatives.
Enzyme Inhibition Assays: In vitro assays are used to determine the inhibitory concentration (IC50) of compounds against specific enzymes. For example, derivatives have been tested for their ability to inhibit tubulin assembly, with some showing IC50 values comparable to the clinical trial candidate CA-4. nih.gov Similarly, IC50 values have been determined for the inhibition of DNA gyrase and topoisomerase IV. brc.hu
Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For mGlu5 receptor antagonists, in vitro assays have been used to determine their potency and selectivity. rjptonline.orgnih.gov
Cytotoxicity Assays: The cytotoxic activity of these compounds against various human tumor cell lines is often evaluated using assays like the MTT assay. researchgate.net For example, some diarylamine derivatives exhibited significant cytotoxic activity with low micromolar GI50 values (the concentration that inhibits 50% of cell growth). nih.gov
DNA Interaction Studies: Gel electrophoresis is a common in vitro method to assess the DNA cleavage activity of metal complexes of pyridyl-tetrazole ligands. nih.govresearchgate.net These studies can differentiate between supercoiled, nicked, and linear forms of plasmid DNA to quantify the extent of cleavage.
Cell-Based Assays for Mechanistic Understanding
Derivatives of this compound have been investigated for their potential as anticancer agents, with a focus on their ability to induce apoptosis in cancer cell lines.
Apoptosis Induction in Cancer Cell Lines
In a study evaluating the cytotoxic effects of various tetrazole derivatives, a related compound, N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amine, demonstrated significant anti-proliferative activity against the HT29 human colorectal cancer cell line. researchgate.net The half-maximal inhibitory concentration (IC50) for this compound was determined to be 24.66 ± 4.51 µM, indicating its potency in inhibiting cancer cell growth. researchgate.net This activity is noteworthy when compared to the well-known anticancer drug Cisplatin, which has an IC50 value of 7.49 ± 1.71 µM on the same cell line. researchgate.net
Further research into novel tetrazole derivatives of 3,3′-dimethoxybenzidine has also shown promising results. These compounds exhibited selective cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and SW620 (colorectal cancer), while showing less toxicity to normal cell lines. nih.gov The mechanism of action was linked to the induction of apoptosis, with western blot analysis revealing a significant decrease in the expression of the anti-apoptotic protein Bcl-2 in treated cancer cells. nih.gov
While direct studies on this compound's apoptotic activity are limited, the activity of these closely related structures suggests that the tetrazole-pyridine scaffold is a promising area for the development of new anticancer agents that function through the induction of programmed cell death.
Interactive Data Table: Cytotoxicity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amine | HT29 | 24.66 ± 4.51 |
| Cisplatin (Reference) | HT29 | 7.49 ± 1.71 |
Antimicrobial Activity against Specific Pathogens and Mechanistic Pathways
The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new antimicrobial agents. Tetrazole-containing compounds have shown potential in this area.
Activity against MRSA
Research into novel thieno-thiazolo-quinazoline derivatives, which incorporate a tetrazole moiety, has demonstrated significant activity against MRSA. nih.gov Specifically, certain compounds in this class were effective at inhibiting and disrupting MRSA USA300 biofilm formation across a range of concentrations. nih.gov In an in vivo skin infection model, these compounds also led to a reduction in bacterial counts compared to control groups. nih.gov
The mechanism of action for some tetrazole derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, some N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have shown excellent antimicrobial profiles, with activity against various standard bacterial strains and clinical cocci at low minimum inhibitory concentrations (MICs). researchgate.net Further studies have suggested that these compounds may exert their effect by targeting DNA topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication. researchgate.net
While direct data on this compound against MRSA is not extensively available, the promising results from related tetrazole-containing compounds highlight the potential of this chemical class in combating drug-resistant pathogens.
Interactive Data Table: Antimicrobial Activity of a Thieno-thiazolo-quinazoline Derivative against MRSA
| Compound | Pathogen | Inhibition Zone (mm) |
| Compound 5 (thieno-thiazolo-quinazoline derivative) | MRSA USA300 | 17 ± 0.10 |
Anti-inflammatory and Vasorelaxant Mechanisms
Beyond their anticancer and antimicrobial potential, derivatives of this compound have also been explored for their anti-inflammatory and vasorelaxant properties.
Anti-inflammatory Mechanisms
A series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory activity. nih.gov The position of the pyridyl substituent and the nature of the alpha-substituent were found to influence the potency. nih.gov In general, the amide derivatives showed greater anti-inflammatory effects than the ester and acid forms. nih.gov One of the most effective compounds, 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide, reduced carrageenan-induced edema in rats by 53% at 3 and 5 hours after a 25 mg/kg oral dose. nih.gov The mechanism of action for some anti-inflammatory tetrazole derivatives has been linked to the inhibition of prostaglandin (B15479496) synthesis. researchgate.net
Vasorelaxant Mechanisms
Research on pyrazole-tetrazole hybrid compounds has revealed their potential as vasorelaxant agents. researchgate.netresearchgate.net In one study, a series of these hybrids demonstrated good vasorelaxant activity, with one compound, ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, showing a particularly strong effect, reaching 70% relaxation at a concentration of 10⁻⁴ M. researchgate.net This effect was found to be partially dependent on the endothelium, and the pattern of vasorelaxation was similar to that of verapamil, a known calcium channel blocker. researchgate.net This suggests that the vasorelaxant mechanism may involve the modulation of calcium influx in vascular smooth muscle cells. researchgate.net
Applications Beyond Medicinal Chemistry
Material Science Innovations
The distinct properties of N-(2H-Tetrazol-5-yl)pyridin-2-amine have led to its exploration in the creation of advanced materials, including polymers and coatings with improved durability and resistance to environmental factors. chemimpex.com
Development of High-Energy Density Materials (HEDMs)
Tetrazole-containing compounds are actively studied for their potential as high-energy density materials (HEDMs). acs.org These materials are sought after for applications in propellants, explosives, and pyrotechnics due to their high nitrogen content and significant heat of formation. acs.orgresearchgate.net The goal in this field is to develop new explosives that offer a balance between high performance and reduced sensitivity. acs.org
Role of High Nitrogen Content and Enthalpy of Formation
The high nitrogen content in tetrazole derivatives is a key factor in their energetic properties. acs.orgmdpi.com The unsubstituted tetrazole ring has a nitrogen content of 80% of its total weight, the highest among stable heterocyclic systems. mdpi.com This high nitrogen content contributes to a large positive enthalpy of formation, which is crucial for high energy storage. mdpi.com Upon decomposition, these nitrogen-rich compounds release large volumes of nitrogen gas, which is environmentally friendly. rsc.org
The introduction of a tetrazol-5-yl group can significantly increase the enthalpy of formation of a compound. mdpi.com For example, studies on pyrazole-tetrazole hybrids have shown that the tetrazole moiety can increase the enthalpy of formation from approximately 800 to 1715 kJ·kg⁻¹. mdpi.com The aromaticity of the tetrazole ring, despite its high nitrogen content, provides good thermal and chemical stability. mdpi.com
| Property | Significance in HEDMs |
| High Nitrogen Content | Leads to the release of large volumes of environmentally benign nitrogen gas upon decomposition. acs.orgrsc.org |
| Positive Enthalpy of Formation | Indicates a high level of stored chemical energy, contributing to greater explosive power. mdpi.comresearchgate.net |
| Thermal and Chemical Stability | The aromatic nature of the tetrazole ring provides stability, a crucial safety feature for energetic materials. mdpi.com |
Polymer Chemistry and Advanced Material Synthesis
This compound and its derivatives are utilized in polymer chemistry to create advanced materials. chemimpex.com For instance, research has focused on developing new coatings for medical implants by incorporating heterocyclic functional groups like tetrazoles into polymer structures. tudublin.ie These functional groups have the potential to bind to metal surfaces and reduce corrosion. tudublin.ie One approach involves the electropolymerization of coatings onto surfaces like Ti6Al4V stents, where polymerizing functional groups are integrated with azoles in the synthesized compounds. tudublin.ie
Surface Coatings and Anti-Corrosion Applications (e.g., Medical Implants)
The development of novel coatings for titanium-based medical implants, particularly stents, is an area where tetrazole derivatives have shown promise. tudublin.ie The aim is to create coatings that can prevent or reduce the leaching of metal ions from the implant. tudublin.ie Studies have shown that coatings synthesized from the core unit 2-(1H-tetrazol-5-yl)pyridine can exhibit good coating ability and improved anti-corrosion properties. tudublin.ie For example, specific compounds derived from 2-(1H-tetrazol-5-yl)pyridine demonstrated a five-fold reduction in corrosion when compared to uncoated Ti6Al4V. tudublin.ie
Coordination Chemistry and Ligand Design
The tetrazole ring is a versatile ligand in coordination chemistry, capable of forming stable complexes with various transition metals. thieme-connect.com The presence of multiple nitrogen atoms in the tetrazole ring allows it to act as a multidentate ligand or as a bridging unit in supramolecular structures. ualg.pt
Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Mn(II), Ni(II), Zn(II) Complexes)
This compound and its derivatives serve as ligands for the synthesis of a wide range of metal complexes. The coordination can occur through the nitrogen atoms of both the pyridine (B92270) and tetrazole rings, often leading to chelating behavior. researchgate.netresearchgate.net
Research has documented the synthesis and characterization of complexes with various divalent transition metal ions:
Copper (II): Complexes with Cu(II) have been synthesized and their structures have been determined by X-ray crystallography. researchgate.net In some cases, the tetrazole-based ligand acts as a chelating agent, coordinating to the copper ion through a nitrogen atom from the tetrazole ring and the nitrogen of the pyridine ring. researchgate.net
Nickel (II): Ni(II) complexes with pyridyl-tetrazole ligands have been prepared and studied. researchgate.netresearchgate.net
Zinc (II): Zn(II) complexes have also been synthesized, and NMR studies have provided insights into the binding of the ligands to the zinc ion. researchgate.netresearchgate.net
Manganese (II): While less commonly cited in the immediate search results for this specific ligand, the general coordinating ability of tetrazoles suggests the feasibility of forming Mn(II) complexes.
The synthesis of these complexes often involves the reaction of the tetrazole-containing ligand with the corresponding metal salt in a suitable solvent. researchgate.net The resulting complexes can exhibit interesting properties, such as the high-spin nature of some Co(II) and Fe(II) compounds. researchgate.net
| Metal Ion | Example of Complex Formation |
| Cu(II) | Forms complexes where the ligand can act as a chelating agent. researchgate.net |
| Ni(II) | Coordination complexes have been successfully prepared and characterized. researchgate.netnih.gov |
| Zn(II) | Forms complexes where the ligand binding has been studied using NMR spectroscopy. researchgate.netresearchgate.net |
| Co(II) | Has been shown to form high-spin complexes with pyridyl-tetrazole ligands. researchgate.net |
Ligand Binding Modes and Multi-Dentate Coordination
This compound and its isomers are recognized for their versatile coordination capabilities with various transition metals, including copper(II), nickel(II), and zinc(II). researchgate.netresearchgate.net The compound typically acts as a bidentate ligand, coordinating with metal ions through one of the nitrogen atoms of the tetrazole ring and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net This chelation is a crucial factor in the formation of stable metal complexes.
The specific position of the nitrogen donors within the pyridyl-tetrazole structure significantly influences the resulting coordination architecture. bohrium.com For instance, ligands like 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl) derivatives, which are structurally related, act as bidentate ligands forming stable octahedral complexes. researchgate.netresearchgate.net When the pyridine group is at the 2-position of the tetrazole, as in the subject compound, it tends to play a chelating role, which is conducive to the formation of multinuclear metal clusters. bohrium.com In contrast, if the pyridine is at the 4-position, it often acts as an extender, leading to the formation of infinite one-dimensional chains. bohrium.com This ability to form diverse structures underscores its utility as a multi-dentate ligand in constructing coordination polymers. grafiati.comresearchgate.net The coordination of the pyridine ring and a nitrogen atom from the tetrazole ring to a metal center, such as Ni(II), has been confirmed through spectroscopic analysis. researchgate.net
Supramolecular Assembly and Self-Healing Materials
The capacity for multi-dentate coordination makes pyridyl-tetrazole ligands excellent building blocks for creating complex supramolecular assemblies. ualg.pt These ligands can be used to construct polyoxometalate (POM)-based compounds, where the ligand's structure dictates whether the assembly results in multinuclear clusters or infinite belts. bohrium.com These individual chains or layers can be further linked through interactions like hydrogen bonding to form three-dimensional supramolecular frameworks. bohrium.com The temperature of the synthesis can also be a critical factor, tuning the in situ formation of N,N-bis-(1(2)H-tetrazol-5-yl)-amine complexes to yield different layered structures or 3D open frameworks. acs.org
While direct use of this compound in self-healing materials is not extensively documented, the functional groups within the molecule are highly relevant to self-healing mechanisms. Self-healing materials often rely on dynamic reversible bonds, such as hydrogen bonds, to repair damage. espublisher.commdpi.com Tetrazole-containing polymers, through their capacity for hydrogen bonding, are key components in creating materials with favorable self-healing properties. espublisher.comrsc.org For example, tetrazole-functionalized chitosan (B1678972) has been used to create biocompatible, fluorescent hydrogels with self-healing abilities. rsc.org The pyridine and tetrazole moieties in this compound can participate in the hydrogen bonding networks that are essential for the supramolecular assembly and repeatable healing cycles in intrinsic self-healing systems. mdpi.comresearchgate.net
Spin Crossover Phenomena in Transition Metal Complexes
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the central metal ion can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. beilstein-journals.orgacs.org This property is of great interest for developing molecular switches and memory devices. acs.org Iron(II) complexes containing polynitrogen ligands are particularly known for exhibiting SCO. researchgate.net
Ligands structurally similar to this compound have been instrumental in creating SCO complexes. For instance, iron(II) complexes with the 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine (ptp) ligand show abrupt and hysteretic SCO at or above room temperature. researchgate.net The characteristics of the spin transition are highly tunable and are influenced by factors such as intermolecular interactions (e.g., hydrogen bonding), the presence of solvent molecules in the crystal lattice, and the electronic nature of substituents on the ligand. researchgate.net The transition from a high-spin to a low-spin state involves a shortening of the metal-ligand bond distances. beilstein-journals.org The cooperativity between metal centers, which is essential for abrupt transitions with hysteresis, is mediated by the structural links provided by the ligands. acs.org
| Complex/Ligand | Spin Transition Characteristics | Transition Temperature (T1/2) | Key Influencing Factors | Reference |
|---|---|---|---|---|
| Fe(DAPP)(abpt)2 (abpt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole) | Abrupt with 10 K hysteresis loop | Tc↓ = 171 K, Tc↑ = 181 K | Intermolecular hydrogen bonding network | acs.org |
| [Fe(H-ptp)2] (ptp = 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine) | Abrupt and hysteretic | Above room temperature | Less-bulky substituents on the pyridine ring | researchgate.net |
| [Fe(pyrene-ptp)2] | Incomplete and gradual | N/A | Bulky pyrene (B120774) substituent | researchgate.net |
| Fe(ptz)62 (ptz = 1-propyltetrazole) | Thermal SCO and Light-Induced Excited Spin State Trapping (LIESST) | ~135 K | Octahedral coordination with tetrazole ligands | beilstein-journals.org |
Catalysis and Organocatalysis
The nitrogen-rich structure of this compound and its derivatives makes them effective ligands in catalytic systems and as organocatalysts themselves.
Use of this compound as a Ligand in Catalytic Systems
Metal complexes incorporating pyridyl-tetrazole ligands have demonstrated significant catalytic activity. For example, polyoxometalate-based copper complexes that are modified with these organic ligands have been employed as effective catalysts for the transformation of sulfides to sulfoxides. bohrium.com Furthermore, cobalt(II) complexes featuring tetradentate nitrogen-donor ligands have been successfully used to catalyze the [3+2] cycloaddition of sodium azide (B81097) to organonitriles, providing an efficient route for synthesizing 5-substituted 1H-tetrazoles under homogeneous conditions. acs.org This work highlights the potential of metal complexes with N-heterocyclic ligands to facilitate important organic transformations. acs.org
In the realm of organocatalysis, which avoids the use of metals, this compound and its analogs are emerging as promising candidates. Research has shown that 2-(1H-tetrazol-5-yl)pyridine can act as an organocatalyst for the chemical fixation of carbon dioxide. researchgate.net Specifically, it catalyzes the coupling reaction of CO2 with epoxides to form cyclic carbonates, demonstrating the potential for these simple heterocyclic compounds to participate in environmentally significant reactions. researchgate.net
| Catalyst | Co-catalyst | Yield (%) | Reference |
|---|---|---|---|
| 2-(1H-pyrazol-3-yl)phenol (CAT-2) | TBAB | 99 | researchgate.net |
| 2-(1H-tetrazol-5yl)pyridine (CAT-3) | TBAB | 96 | researchgate.net |
| 2-(2-methyl-2H-tetrazol-5-yl)phenol (CAT-4) | TBAB | 15 | researchgate.net |
| 2-(1-phenyl-1H-imidazol-5-yl)phenol (CAT-5) | TBAB | 99 | researchgate.net |
TBAB: Tetrabutylammonium bromide. Reaction conditions typically involve pressure and elevated temperature.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for N-(2H-Tetrazol-5-yl)pyridin-2-amine Analogs
The predominant method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov While effective, future research must focus on developing more sustainable, efficient, and versatile synthetic strategies.
A key challenge lies in creating greener synthetic pathways. This includes the use of aqueous media, which aligns with green chemistry principles. The development and application of robust, recyclable heterogeneous catalysts, such as ionic liquid-supported copper(II) catalysts, present a promising direction. bohrium.com Nanoparticle-based catalysts are also emerging as highly efficient options. thieme-connect.com Furthermore, microwave-assisted synthesis has demonstrated potential for accelerating reactions and improving yields, offering a more energy-efficient alternative to conventional heating. thieme-connect.combohrium.com
Multicomponent reactions (MCRs) offer another innovative approach, allowing for the convergent synthesis of complex tetrazole derivatives in a single step, which enhances atom economy and efficiency. rug.nlnih.gov Exploring novel MCRs for the pyridyl-tetrazole scaffold could significantly streamline the synthesis of diverse compound libraries. Future work should also aim to expand the substrate scope of existing methods and develop catalytic systems that operate under milder conditions with lower catalyst loading.
Table 1: Modern Synthetic Approaches for Tetrazole Analogs
| Synthetic Strategy | Key Features | Potential Advantages | References |
|---|---|---|---|
| Catalytic [3+2] Cycloaddition | Use of metal salts (e.g., Zn(II), Cu(II)) as catalysts. | Milder reaction conditions, improved yields, shorter reaction times. | |
| Heterogeneous Catalysis | Employment of solid-supported catalysts (e.g., ionic liquid-supported Cu(II)). | Catalyst recyclability, easier product purification, greener process. | bohrium.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields, energy efficiency. | thieme-connect.combohrium.com |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. | High atom economy, convergence, rapid generation of molecular diversity. | rug.nlnih.gov |
In-depth Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms governing the formation and transformation of pyridyl-tetrazoles is crucial for optimizing synthetic protocols and predicting product outcomes. While the [3+2] cycloaddition is a common pathway for tetrazole ring formation, evidence suggests that the mechanism can vary, potentially involving a stepwise addition of an azide to an activated nitrile intermediate. acs.org Further detailed mechanistic studies, including kinetic analyses and the isolation or spectroscopic detection of intermediates, are required to clarify these pathways. acs.org
The thermal decomposition of tetrazoles is another area requiring further investigation. These compounds can decompose exothermically, which has implications for their use as energetic materials but also poses safety challenges. colab.wsresearchgate.netmaxapress.com Studies combining experimental techniques like Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) with theoretical calculations can elucidate decomposition pathways, which often involve the elimination of nitrogen gas to form reactive nitrene intermediates. colab.wsresearchgate.net Understanding these mechanisms is vital for assessing the thermal stability and potential hazards of new derivatives. maxapress.com
Additionally, transformations of the pyridyl-tetrazole scaffold, such as the selective N-oxidation of the pyridine (B92270) ring, open up new chemical space. mdpi.com Mechanistic studies of these reactions, for instance, using peroxy acids, can help control regioselectivity and prevent the formation of inseparable product mixtures. mdpi.com
Rational Design and Synthesis of Derivatives with Tunable Properties for Specific Applications
The pyridyl-tetrazole core is a versatile scaffold for designing molecules with tailored properties. A primary strategy in medicinal chemistry is using the tetrazole moiety as a bioisostere for carboxylic acids or cis-amides, which can enhance metabolic stability and cell membrane permeability. rug.nlthieme-connect.com Future research should leverage this principle to design novel drug candidates. For example, itraconazole (B105839) analogs containing a pyridine and tetrazole moiety have been synthesized to improve solubility and reduce drug-drug interactions while retaining potent antiangiogenic activity. nih.gov
Rational design can also be applied to create inhibitors for specific biological targets. By modifying substituents on both the pyridine and tetrazole rings, researchers have developed potent and selective inhibitors for enzymes like Casein Kinase 2 (CK2). nih.gov Structure-activity relationship (SAR) studies are essential in this process, guiding the synthesis of analogs with optimized potency and selectivity. nih.govnih.gov The goal is to tune the electronic and steric properties of the molecule to achieve optimal interaction with a biological target, as demonstrated in the development of mGlu5 receptor antagonists. nih.gov
This design-and-synthesize approach can be extended to material science, where derivatives could be developed with specific thermal properties for use as energetic materials or gas generators. rug.nlmaxapress.com
Table 2: Examples of Rationally Designed Pyridyl-Tetrazole Derivatives
| Derivative Class | Targeted Application | Design Strategy | References |
|---|---|---|---|
| Itraconazole Analogs | Antiangiogenic Agents | Improve solubility and reduce CYP3A4 inhibition by incorporating pyridine-tetrazole core. | nih.gov |
| Azolo[1,5-a]pyrimidines | CK2 Inhibitors | Modify substituents to achieve high inhibitory potency (nanomolar range). | nih.gov |
| Arylpyridin-2-yl Guanidines | MSK1 Inhibitors | Create cyclic mimetics to target kinase activity for inflammatory conditions. | mdpi.com |
| mGlu5 Receptor Antagonists | Anti-Anxiety Agents | Optimize structure for high potency, selectivity, and oral bioavailability. | nih.gov |
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating research on pyridyl-tetrazole compounds. bohrium.com Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict molecular structures, investigate reaction mechanisms, and calculate key properties. acs.orgresearchgate.netmaxapress.com For instance, DFT calculations have been instrumental in studying the thermal decomposition pathways of tetrazoles and exploring the mechanisms of their formation. acs.orgresearchgate.netmaxapress.com
In drug design, molecular docking studies can predict the binding modes of tetrazole derivatives to their biological targets, helping to rationalize observed structure-activity relationships and guide the design of more potent inhibitors. tandfonline.comresearchgate.net Computational tools can also predict physicochemical properties like electrostatic potential, which can be correlated with molecular stability. maxapress.com
Future research should aim for an even tighter integration of these methodologies. A cyclical approach, where computational predictions guide experimental work, and experimental results are used to refine and validate computational models, will be most effective. This synergy can save significant time and resources by prioritizing the synthesis of the most promising candidates and providing deeper insights into their chemical behavior. researchgate.netmaxapress.com
Exploration of Uncharted Application Domains for the Pyridyl-Tetrazole Scaffold
While the primary application of pyridyl-tetrazoles has been in medicinal chemistry, their unique properties suggest potential in other, less explored domains. researchgate.netresearchgate.netnih.gov The high nitrogen content and energetic nature of the tetrazole ring make these compounds candidates for advanced energetic materials, such as environmentally benign gas generators for applications like automotive airbags. rug.nlmaxapress.com
Another emerging area is material science, specifically in the development of functional coatings. Researchers have begun to synthesize tetrazole/pyrrole-based compounds designed to be electropolymerized onto the surface of metallic medical implants, such as titanium stents. tudublin.ie These coatings aim to prevent metal leaching and corrosion, thereby improving the biocompatibility and longevity of the implants. Preliminary results have shown a significant reduction in corrosion rates. tudublin.ie
Future investigations could explore the coordination chemistry of these ligands to create novel metal-organic frameworks (MOFs) or catalysts. The multiple nitrogen atoms in the pyridyl-tetrazole scaffold provide diverse coordination sites, making them attractive ligands for creating complex supramolecular structures with potential applications in catalysis, gas storage, or sensing. mdpi.com The development of tetrazole-based heterogeneous catalysts for environmental applications, such as the degradation of pollutants, is another promising, yet underexplored, frontier. researchgate.net
Q & A
Q. What are the optimal synthetic routes for N-(2H-Tetrazol-5-yl)pyridin-2-amine, and how can reaction yields be maximized?
- Methodological Answer : The compound is synthesized via a [2+3] cycloaddition reaction between pyridin-2-amine and sodium azide (NaN₃) in the presence of a nitrile source (e.g., trimethylsilyl cyanide) under reflux conditions. Key parameters include:
- Temperature : 80–100°C in polar aprotic solvents (DMF or DMSO) .
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity for the 5-substituted tetrazole isomer .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.3–8.5 ppm (pyridine protons), δ 10.2 ppm (NH of tetrazole) .
- X-ray Crystallography : Confirms planar geometry of the tetrazole ring and dihedral angles between tetrazole and pyridine moieties (e.g., 15.7° in related structures) .
- IR Spectroscopy : N-H stretch (3200–3400 cm⁻¹) and C=N stretch (1600–1650 cm⁻¹) confirm functional groups .
Q. What are the key reactivity patterns of the tetrazole ring in this compound?
- Methodological Answer : The tetrazole ring undergoes:
- Substitution : Electrophilic substitution at N2 using alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .
- Oxidation : With H₂O₂ or KMnO₄, the tetrazole ring oxidizes to a carboxylic acid derivative, altering pharmacological activity .
- Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺), forming complexes studied for catalytic applications .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., angiotensin II receptor for hypertension studies). The tetrazole’s NH group forms hydrogen bonds with Asp-281 in the active site .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with IC₅₀ values in enzyme inhibition assays .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to prioritize derivatives for synthesis .
Q. How do structural modifications resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
- Methodological Answer :
- Functional Group Tuning : Adding a nitro group (-NO₂) to the pyridine ring enhances antimicrobial activity (MIC = 8 µg/mL against S. aureus) but reduces anticancer potency .
- Hybrid Scaffolds : Conjugation with thiazole (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) broadens activity spectra by targeting multiple pathways .
- In Vivo Studies : Compare pharmacokinetics (e.g., AUC, t₁/₂) of derivatives to optimize bioavailability for specific applications .
Q. What strategies improve the thermal stability of this compound for material science applications?
- Methodological Answer :
- Coordination Polymers : Synthesize metal-organic frameworks (MOFs) with Zn²⁺ nodes; TGA shows decomposition temperatures >300°C .
- Crystallinity Control : Annealing at 150°C increases crystallinity (XRD peak sharpness) and reduces hygroscopicity .
- Doping : Incorporate into polyimide matrices via in-situ polymerization, enhancing thermal stability (Tg = 220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
